Allyl nonanoate

Description

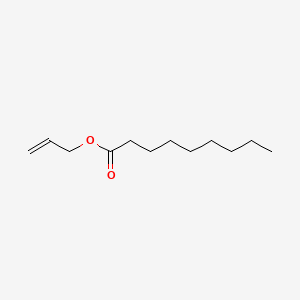

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLWLDDOGSNSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | ALLYL NONANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024447 | |

| Record name | Allyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl nonanoate is a clear very slightly yellow liquid with a fruity odor. (NTP, 1992), Liquid, Colourless oily liquid with a fruital cognac/pineapple odour | |

| Record name | ALLYL NONANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Allyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

189 to 196 °F at 3 mmHg (NTP, 1992), 151.00 °C. @ 50.00 mm Hg | |

| Record name | ALLYL NONANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

84 °F (NTP, 1992) | |

| Record name | ALLYL NONANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, soluble in essential oils, flavour chemicals, and ethanol | |

| Record name | ALLYL NONANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.872-0.880 | |

| Record name | ALLYL NONANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl nonanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7493-72-3 | |

| Record name | ALLYL NONANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl nonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL NONANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL NONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKV2G6HUKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allyl nonanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Allyl Nonanoate

Introduction

This compound (also known as allyl pelargonate) is an organic compound classified as a fatty acid ester.[1] It is a biochemical reagent used in life science research and finds application as a flavoring and fragrance agent.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and relevant chemical synthesis workflows.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [4] |

| Molecular Weight | 198.31 g/mol | |

| CAS Number | 7493-72-3 | |

| Appearance | Colorless to almost colorless clear liquid | |

| Odor | Waxy, slightly green with a creamy berry and fruity nuance | |

| Boiling Point | 87 °C @ 3 mmHg151 °C @ 50 mmHg189-196 °F @ 3 mmHg | |

| Density | 0.8963 g/cm³ @ 20 °C0.878 g/mL @ 25 °C0.872-0.880 g/cm³ @ 25 °C | |

| Refractive Index | 1.430-1.436 @ 20 °C | |

| Flash Point | 84 °F (28.9 °C)192 °F (88.9 °C) (TCC) | |

| Vapor Pressure | 0.0183 mmHg @ 25 °C | |

| Solubility | Insoluble in water; Soluble in alcohol; Miscible with essential oils | |

| Purity | >97.0% (GC) |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Gas Chromatography (GC) for Purity Analysis and Quantification

Gas chromatography is a standard method for determining the purity of volatile compounds like this compound and for its quantification in various matrices.

Objective: To determine the purity of an this compound sample and to quantify its presence in a mixture.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Capillary column (e.g., DB-5, SE-30, or TC-Wax).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol). For quantification in food matrices like yogurt or soft drinks, a stable isotope dilution analysis with GC-MS can be employed, which involves specific extraction methods for each matrix.

-

Instrument Setup:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: A temperature ramp is typically used. For example, start at 60-80°C and increase at a rate of 3-5 K/min to a final temperature of 240-260°C.

-

Carrier Gas: Use an inert gas like Helium or Nitrogen at a constant flow rate.

-

Detector Temperature (FID): Set higher than the final oven temperature (e.g., 270 °C).

-

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The area of the peak is proportional to the concentration of the compound in the sample. Purity is determined by the relative area of the this compound peak compared to the total area of all peaks. For quantification, a calibration curve is generated using standards of known concentrations.

Determination of Boiling Point

Objective: To determine the temperature at which this compound transitions from a liquid to a gas at a specific pressure.

Methodology (Distillation Method):

-

Place a measured quantity of this compound in a distillation flask.

-

Add boiling chips to ensure smooth boiling.

-

Set up a distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer so that the bulb is just below the side arm of the distillation flask.

-

Heat the flask gently.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation. Since the boiling point is pressure-dependent, the pressure at which the measurement is taken must be recorded.

Determination of Density

Objective: To measure the mass per unit volume of this compound.

Methodology (Pycnometer Method):

-

Weigh a clean, dry pycnometer (a flask of a known volume).

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the filled pycnometer in a temperature-controlled water bath until it reaches the desired temperature (e.g., 20 °C or 25 °C).

-

Remove any excess liquid that has expanded.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the extent to which light is bent when it passes through this compound.

Methodology (Abbe Refractometer):

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean.

-

Apply a few drops of this compound to the prism.

-

Close the prism and allow the sample to reach the temperature of the instrument (typically 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

Synthesis Workflow

This compound is a fatty acid ester. A related experimental workflow involves the use of allyl esters in Wittig reactions to synthesize α,β-unsaturated esters. The following diagram illustrates a general workflow for such a synthesis.

Caption: General workflow for the synthesis of α,β-unsaturated allyl esters.

Safety and Handling

This compound is classified as a skin irritant (H315). It is also irritating to the eyes and respiratory system.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Inhalation: Provide fresh air. If breathing is irregular or stopped, seek immediate medical assistance.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

This guide provides essential technical information on this compound for professionals in research and development. Adherence to appropriate laboratory safety protocols is paramount when handling this chemical.

References

Allyl nonanoate CAS number and molecular structure

An In-depth Technical Guide to Allyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Core Identification

This compound is an organic compound classified as a fatty acid ester.[1] It is recognized for its characteristic fruity, pineapple-like aroma and is utilized primarily as a flavor and fragrance agent.[2][3]

-

Molecular Formula : C₁₂H₂₂O₂

-

IUPAC Name : prop-2-en-1-yl nonanoate

-

Synonyms : Allyl pelargonate, Nonanoic acid, 2-propenyl ester, Allyl n-nonanoate

Molecular Structure

The molecular structure of this compound consists of a nine-carbon chain (nonanoate) attached to an allyl group through an ester linkage.

-

Canonical SMILES : CCCCCCCCC(=O)OCC=C

-

InChI : InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4H,2-3,5-11H2,1H3

-

InChIKey : MFLWLDDOGSNSKO-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are crucial for handling, formulation, and experimental design.

| Property | Value | Conditions | Source |

| Molecular Weight | 198.30 g/mol | ||

| Appearance | Colorless clear liquid | ||

| Specific Gravity | 0.872 to 0.880 | @ 25.00 °C | |

| 0.878 | @ 20.00 °C | ||

| Boiling Point | 151.0 °C | @ 50.00 mm Hg | |

| 87.0 to 91.0 °C | @ 3.00 mm Hg | ||

| 210 °C | @ 760 mmHg | ||

| Flash Point | 192.0 °F (88.9 °C) | TCC | |

| Refractive Index | 1.430 to 1.436 | @ 20.00 °C | |

| Vapor Pressure | 0.0183 mm/Hg | @ 25.00 °C | |

| Water Solubility | < 1 mg/mL | @ 68°F (20°C) | |

| logP | 4.71 |

Experimental Protocols: Synthesis

A general method for the preparation of alkylcarboxylic allyl esters, including this compound, involves the direct, acid-catalyzed esterification of the corresponding carboxylic acid with allyl alcohol. This process is typically performed azeotropically to remove the water formed during the reaction, driving the equilibrium towards the product.

General Protocol for Acid-Catalyzed Esterification:

-

Reactant Charging : The alkylcarboxylic acid (e.g., n-nonanoic acid) and an acid catalyst (e.g., para-toluenesulfonic acid) are charged into a reaction vessel.

-

Initial Ester Addition : To facilitate the reaction and avoid the use of other solvents as water entrainers, a portion of the final product, alkylcarboxylic allyl ester (this compound), is added to the mixture at the start of the reaction.

-

Allyl Alcohol Addition : Allyl alcohol is added to the reaction mixture. The molar ratio of allyl alcohol to the carboxylic acid can range from 0.1:1 to 10:1, with a preferred range of 1:1 to 2:1.

-

Reaction Conditions : The mixture is heated to a temperature between 70-170°C to initiate the esterification.

-

Water Removal : The water produced during the reaction is continuously removed, typically by azeotropic distillation. The initial addition of the allyl ester helps in this process without requiring an additional solvent like hexane or toluene.

-

Monitoring and Completion : The reaction is monitored for the formation of the ester and the removal of water. Once the theoretical amount of water is collected, the reaction is considered complete.

-

Purification : The crude product is then purified, which may involve neutralization of the acid catalyst, washing, and distillation to obtain the pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications and Research Context

The primary application of this compound is in the flavor and fragrance industry due to its sweet, waxy, and fruity aroma profile. While direct applications in drug development for this compound are not extensively documented, the allyl functional group is of interest in medicinal chemistry. Natural and synthetic compounds containing allyl motifs have been investigated for a range of biological activities, including anticancer properties. However, research specifically detailing the signaling pathways or therapeutic mechanisms of this compound is limited. It is primarily considered a biochemical reagent for life science research.

Safety and Handling

This compound is classified as an irritant. It is important to adhere to safety protocols when handling this compound.

-

Hazard Classification : Irritating to eyes, respiratory system, and skin.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures :

-

Avoid breathing vapors, mist, or gas.

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area.

-

Store in a cool, well-ventilated place, away from ignition sources.

-

-

First Aid :

-

Eye Contact : Immediately rinse with plenty of water and seek medical advice.

-

Skin Contact : Wash off with soap and plenty of water.

-

Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen.

-

Ingestion : Rinse mouth with water and call a poison control center or doctor immediately. Do not induce vomiting.

-

This technical guide provides a summary of the core chemical and physical properties of this compound, a general synthesis protocol, and essential safety information relevant to a research and development audience.

References

The Elusive Presence of Allyl Nonanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl nonanoate, a fatty acid ester with potential applications in flavor, fragrance, and pharmaceuticals, remains an enigmatic compound within the botanical world. While its synthetic counterpart is utilized as a flavoring agent, definitive quantitative data on its natural occurrence in plants is scarce. This technical guide synthesizes the current understanding of this compound's potential presence in plants, focusing on the documented occurrence of its precursors, the general biosynthetic pathways for ester formation, and detailed experimental protocols for its detection and quantification. This document aims to provide a foundational resource for researchers investigating the natural sources and biosynthesis of this and other related esters.

Natural Occurrence: A Precursor-Based Approach

Direct evidence for the natural occurrence of this compound in specific plant species is not well-documented in current scientific literature. However, the presence of its biosynthetic precursors, allyl alcohol and nonanoic acid , has been reported in various plants. This suggests the potential for in-planta synthesis of this compound.

Table 1: Documented Occurrence of this compound Precursors in Plants

| Precursor | Chemical Formula | Plant Species | Tissue/Part | Reference(s) |

| Allyl Alcohol | C₃H₆O | Ananas comosus (Pineapple) | Fruit (as part of allyl hexanoate) | [1][2] |

| Nonanoic Acid | C₉H₁₈O₂ | Pelargonium spp. (Geranium) | General | [3][4] |

| Camellia sinensis (Tea) | General | [5] | ||

| Artemisia xerophytica | General |

Note: The presence of precursors does not definitively confirm the presence of this compound, but indicates the plant possesses the necessary building blocks for its synthesis.

Biosynthesis of Volatile Esters: A Proposed Pathway for this compound

The formation of volatile esters in plants is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol substrate. Based on this well-established mechanism, a hypothetical biosynthetic pathway for this compound can be proposed.

The biosynthesis likely initiates from fatty acid metabolism, leading to the formation of nonanoyl-CoA. Concurrently, a separate pathway would generate allyl alcohol. The final step involves the condensation of these two precursors, catalyzed by a specific AAT.

Experimental Protocols for Detection and Quantification

The analysis of volatile esters like this compound from plant matrices typically involves extraction followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, sensitive, and solventless method for this purpose.

Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract volatile and semi-volatile compounds from the headspace of a plant sample.

Materials:

-

Fresh plant material (e.g., leaves, fruit pulp, flowers)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/stirrer or water bath

-

GC-MS system

Procedure:

-

Sample Preparation: Weigh a precise amount of fresh plant material (e.g., 1-5 g) and place it into a 20 mL headspace vial. For solid samples, it may be beneficial to gently crush or slice the material to increase the surface area and release of volatiles.

-

Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum to prevent the loss of volatile compounds.

-

Equilibration: Place the vial in a controlled temperature environment (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace. Gentle agitation may be applied.

-

Extraction: Manually or automatically insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of the volatile analytes.

-

Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the extracted volatile compounds.

Typical GC-MS Parameters:

-

Injector Temperature: 250°C (or as appropriate for the SPME fiber)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for volatile analysis.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2-5 minutes.

-

Ramp: Increase at a rate of 5-10°C/min to 250-280°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of this compound of known concentrations. An internal standard (a compound not naturally present in the sample) should be added to both the standards and the samples to correct for variations in extraction and injection.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an area ripe for investigation. While direct evidence is lacking, the presence of its precursors in several plant species provides a strong rationale for targeted analytical studies. The methodologies outlined in this guide offer a robust framework for researchers to explore the presence and concentration of this compound in a wide array of plant materials. Future research should focus on screening diverse plant species, particularly those known to produce other allyl esters or significant quantities of nonanoic acid. Furthermore, the identification and characterization of the specific alcohol acyltransferases responsible for the biosynthesis of such esters would provide valuable insights into the metabolic pathways governing the production of these and other important volatile compounds.

References

- 1. Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 3. Pelargonic Acid | Organic Materials Review Institute [omri.org]

- 4. weedingtech.com [weedingtech.com]

- 5. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility of Allyl Nonanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl nonanoate (CAS 7493-72-3) is a fatty acid ester known for its fruity, pineapple-like aroma, which has led to its use in the flavor and fragrance industry.[1][2][3] Understanding its solubility in various organic solvents is crucial for its application in product formulation, purification processes, and as a standard in analytical chemistry. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a workflow for this process.

Core Principles of Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like."[4] This means that compounds with similar polarities tend to be soluble in one another. This compound, being an ester with a significant nonpolar alkyl chain (a C9 chain from nonanoic acid and a C3 allyl group), is classified as a nonpolar to slightly polar molecule. This structure dictates its high affinity for organic solvents and low affinity for polar solvents like water.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, multiple sources consistently report that this compound is "soluble in alcohol" and "miscible with essential oils, perfume and flavor chemicals."[1] Miscibility implies that the substances form a homogeneous solution in all proportions. Based on its chemical structure and these qualitative descriptors, it can be inferred that this compound is highly soluble or miscible in common organic solvents.

The table below summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Water | H₂O | High | 0.0068 g/L (Predicted) |

| Methanol | CH₃OH | High | Miscible / Highly Soluble (Inferred) |

| Ethanol | C₂H₅OH | High | Miscible / Highly Soluble (Inferred) |

| Acetone | C₃H₆O | Medium | Miscible / Highly Soluble (Inferred) |

| Diethyl Ether | (C₂H₅)₂O | Low | Miscible / Highly Soluble (Inferred) |

| Chloroform | CHCl₃ | Low | Miscible / Highly Soluble (Inferred) |

| Toluene | C₇H₈ | Low | Miscible / Highly Soluble (Inferred) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid compound like this compound in an organic solvent. The shake-flask method is a widely accepted and robust technique for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Glass vials or flasks with airtight seals

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of a visible excess of the solute is necessary to ensure that a saturated solution is formed.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved this compound settle.

-

To ensure complete separation of the undissolved phase, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved micro-droplets.

-

Record the weight of the collected filtrate.

-

Dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Reporting:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Profile of Allyl Nonanoate: A Technical Guide

Introduction

Allyl nonanoate (CH₂(CH₂)₇COOCH₂CH=CH₂) is a fatty acid ester known for its fruity, waxy, and pineapple-like aroma, leading to its use in the flavor and fragrance industry. As with any chemical entity in research and development, particularly in fields like drug development where purity and structural confirmation are paramount, a thorough understanding of its spectroscopic properties is essential. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic data and experimental methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.92 | ddt | 1H | 17.2, 10.5, 5.7 | -CH=CH₂ |

| 5.30 | dq | 1H | 17.2, 1.5 | =CH₂ (trans) |

| 5.22 | dq | 1H | 10.5, 1.4 | =CH₂ (cis) |

| 4.57 | dt | 2H | 5.7, 1.5 | -OCH₂- |

| 2.31 | t | 2H | 7.5 | -C(=O)CH₂- |

| 1.63 | p | 2H | 7.4 | -C(=O)CH₂CH₂- |

| 1.28 | m | 10H | - | -(CH₂)₅- |

| 0.88 | t | 3H | 7.0 | -CH₃ |

¹³C NMR (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C=O |

| 132.3 | -CH= |

| 118.2 | =CH₂ |

| 65.0 | -OCH₂- |

| 34.4 | -C(=O)CH₂- |

| 31.8 | -(CH₂)ₓ- |

| 29.2 | -(CH₂)ₓ- |

| 29.1 | -(CH₂)ₓ- |

| 25.0 | -C(=O)CH₂CH₂- |

| 22.6 | -CH₂CH₃ |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 | Strong | C-H stretch (alkane) |

| 1745 | Strong | C=O stretch (ester) |

| 1647 | Medium | C=C stretch (alkene) |

| 1160 | Strong | C-O stretch (ester) |

| 985, 920 | Medium | =C-H bend (alkene) |

Mass Spectrometry (MS)

The following data is based on the electron ionization (EI) mass spectrum available from the NIST database.[2]

| m/z | Relative Intensity | Assignment |

| 41 | 100% | [C₃H₅]⁺ (Allyl cation) |

| 55 | 60% | [C₄H₇]⁺ |

| 69 | 30% | [C₅H₉]⁺ |

| 83 | 25% | [C₆H₁₁]⁺ |

| 198 | <5% | [M]⁺ (Molecular ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that are standard for the analysis of liquid esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a common solvent for non-polar organic compounds.[3]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of Scans: 8 to 16 scans are typically sufficient for a concentrated sample.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Acquisition Time: Approximately 2-4 seconds.[3]

-

Spectral Width: A sweep width of approximately 12-16 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 or 125 MHz).

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2 seconds is a common starting point.

-

Spectral Width: A sweep width of approximately 220-240 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.[4]

-

Carefully place the second salt plate on top, spreading the liquid to form a thin, uniform film between the plates.

-

Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is standard for routine analysis.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrumental Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 400.

-

References

Synthesis of Allyl Nonanoate from Nonanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl nonanoate from nonanoic acid. It covers the fundamental principles of the reaction, detailed experimental protocols for both classical and enzymatic approaches, and essential data on the physical, chemical, and safety properties of the involved substances. This document is intended to serve as a practical resource for chemists and researchers in academic and industrial settings.

Introduction

This compound is a fatty acid ester with applications in the flavor and fragrance industry, valued for its fruity, pineapple-like aroma. It is synthesized through the esterification of nonanoic acid with allyl alcohol. This guide details two primary synthetic routes: the acid-catalyzed Fischer esterification and a lipase-catalyzed "green" alternative.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards of all reactants, catalysts, and products is crucial for safe and effective synthesis.

Physicochemical Data

The following table summarizes key physicochemical properties of the compounds involved in the synthesis of this compound.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |

| Nonanoic Acid | C₉H₁₈O₂ | 158.24 | 254-255 | 0.906 | Nearly insoluble[1][2][3][4][5] |

| Allyl Alcohol | C₃H₆O | 58.08 | 96-98 | 0.854 | Miscible |

| This compound | C₁₂H₂₂O₂ | 198.31 | 151 (at 50 mmHg) | 0.878 | Insoluble |

| Sulfuric Acid | H₂SO₄ | 98.08 | 290 | 1.84 | Miscible (exothermic) |

Safety Information

Safe handling of all chemicals is paramount. The following table outlines the primary hazards associated with the key substances. Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.

| Compound | Primary Hazards | First Aid Measures |

| Nonanoic Acid | Causes skin and serious eye irritation. May cause an allergic skin reaction. | In case of contact, flush skin or eyes with copious amounts of water. Seek medical attention if irritation persists. |

| Allyl Alcohol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin and eye irritation. | In case of exposure, move to fresh air. Immediately flush skin or eyes with water for at least 15 minutes. Seek immediate medical attention. |

| Sulfuric Acid | Causes severe skin burns and eye damage. May be corrosive to metals. | In case of contact, immediately flush affected area with large amounts of water for at least 30 minutes and seek immediate medical attention. Do not induce vomiting if ingested. |

Synthetic Methodologies

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction is reversible, and therefore, measures are typically taken to drive the equilibrium towards the product side.

The reaction proceeds via the protonation of the carbonyl oxygen of nonanoic acid by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of allyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound and regenerate the acid catalyst.

Caption: Fischer-Speier Esterification Pathway.

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

-

Nonanoic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine nonanoic acid and allyl alcohol. A molar ratio of allyl alcohol to nonanoic acid of 1.5:1 to 2:1 is recommended to shift the equilibrium towards the product.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture with stirring. The amount of catalyst is typically 1-2% by weight of the nonanoic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-120°C) with continuous stirring. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with:

-

Water (to remove the excess allyl alcohol and some of the acid).

-

Saturated sodium bicarbonate solution (to neutralize the remaining sulfuric acid and unreacted nonanoic acid). Be cautious as CO₂ gas will be evolved.

-

Saturated brine solution (to reduce the solubility of organic material in the aqueous layer).

-

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation.

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a "green" and highly selective alternative to traditional chemical methods, operating under milder reaction conditions and often minimizing byproduct formation.

Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments. However, in non-aqueous or micro-aqueous media, they can effectively catalyze the reverse reaction: esterification. The enzyme provides an active site that brings the nonanoic acid and allyl alcohol into close proximity and facilitates the ester bond formation. Immobilized lipases are often used to simplify catalyst recovery and reuse.

Caption: Lipase-Catalyzed Synthesis Workflow.

This protocol is a representative procedure for the lipase-catalyzed synthesis of this compound, adapted from protocols for similar esters.

Materials:

-

Nonanoic acid

-

Allyl alcohol

-

Immobilized lipase (e.g., Novozym® 435 from Candida antarctica)

-

An appropriate organic solvent (e.g., hexane, optional for solvent-free systems)

-

Molecular sieves (optional, for water removal)

-

Shaking incubator or stirred reactor

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a sealed flask, combine nonanoic acid and allyl alcohol, typically in a 1:1 to 1:1.5 molar ratio. A solvent-free system is often preferred for green chemistry principles, but a non-polar solvent like hexane can be used.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the total reactants.

-

Reaction Conditions: Incubate the mixture in a shaking incubator or a stirred reactor at a controlled temperature, typically between 40-60°C. The reaction time can vary from several hours to over 24 hours to reach high conversion. The removal of water, for instance by the addition of molecular sieves, can improve the yield.

-

Enzyme Recovery: After the reaction, the immobilized lipase can be recovered by simple filtration for potential reuse.

-

Purification: The product can be purified from the unreacted starting materials by vacuum distillation.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound. Note that yields can vary significantly based on the specific conditions and scale of the reaction.

| Parameter | Fischer Esterification | Lipase-Catalyzed Synthesis |

| Catalyst | Concentrated H₂SO₄ | Immobilized Lipase (e.g., Novozym® 435) |

| Molar Ratio (Alcohol:Acid) | 1.5:1 to 2:1 | 1:1 to 1.5:1 |

| Temperature | 100-120°C (Reflux) | 40-60°C |

| Reaction Time | 2-4 hours | 12-48 hours |

| Typical Yield | 70-90% (with optimization) | 60-85% (with optimization) |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a multiplet for the vinyl protons of the allyl group (~5.1-6.0 ppm), a doublet for the methylene protons adjacent to the double bond (~4.5 ppm), a triplet for the methylene protons adjacent to the carbonyl group (~2.3 ppm), a multiplet for the central methylene groups of the nonanoate chain (~1.2-1.6 ppm), and a triplet for the terminal methyl group (~0.9 ppm).

-

¹³C NMR: Expected signals would include a peak for the carbonyl carbon (~173 ppm), peaks for the vinyl carbons (~118 and ~132 ppm), a peak for the methylene carbon of the allyl group attached to the oxygen (~65 ppm), and a series of peaks for the carbons of the nonanoate chain.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1740 cm⁻¹. The spectrum would also show C-H stretching vibrations around 2850-2960 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight (198.31 g/mol ).

Conclusion

The synthesis of this compound from nonanoic acid can be effectively achieved through both traditional Fischer esterification and modern enzymatic methods. Fischer esterification offers a well-established and relatively rapid route, while lipase-catalyzed synthesis provides a more environmentally friendly alternative with high selectivity. The choice of method will depend on the specific requirements of the application, including considerations of cost, scale, and environmental impact. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of pure product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this compound.

References

A Comprehensive Guide to the Alternative Chemical Names of Allyl Pelargonate

For researchers, scientists, and professionals engaged in drug development and chemical analysis, a precise understanding of chemical nomenclature is paramount. Allyl pelargonate, a fragrance and flavoring agent, is known by a variety of synonyms and systematic names across different chemical databases and publications. This technical guide provides an in-depth summary of its alternative chemical names to ensure accurate identification and referencing in experimental and developmental work.

Systematic and Common Names

The nomenclature of a chemical compound is often multifaceted, drawing from systematic naming conventions like those established by the International Union of Pure and Applied Chemistry (IUPAC), as well as common or trivial names that have historical origins. Allyl pelargonate's array of names stems from the two constituent parts of the ester: the allyl group derived from allyl alcohol and the nonanoate (or pelargonate) group derived from nonanoic acid (also known as pelargonic acid).[1]

The most widely accepted and systematic name for this compound is prop-2-en-1-yl nonanoate , as designated by IUPAC.[2] However, the synonym Allyl nonanoate is frequently used in commercial and scientific contexts.[3][4][5] The term "pelargonate" is a common name for the nonanoate functional group, leading to the widely recognized name Allyl pelargonate.

Below is a structured table summarizing the various alternative chemical names for Allyl pelargonate, providing a clear reference for its identification.

| Name Type | Alternative Chemical Name | Source/Reference |

| IUPAC Name | prop-2-en-1-yl nonanoate | FooDB |

| Common Synonym | This compound | MedChemExpress, NIST WebBook, CAS Common Chemistry, The Good Scents Company, CymitQuimica, US EPA |

| Common Synonym | Allyl pelargonate | NIST WebBook, CAS Common Chemistry, FooDB, The Good Scents Company, CymitQuimica |

| Systematic Name | Nonanoic acid, 2-propen-1-yl ester | CAS Common Chemistry, US EPA |

| Systematic Name | Nonanoic acid, 2-propenyl ester | NIST WebBook, CAS Common Chemistry |

| Systematic Name | Nonanoic acid, allyl ester | NIST WebBook, CAS Common Chemistry |

| Systematic Name | Allyl n-nonanoate | NIST WebBook, FooDB |

| Systematic Name | allyl nonan-1-oate | NIST WebBook, FooDB |

| Other Name | Pelargonic acid allyl ester | MedChemExpress, CymitQuimica |

| Other Name | 2-Propenyl nonanoate | FooDB |

| Other Name | 2-Propenyl pelargonate | FooDB |

| Other Name | Allyl nonylate | FooDB |

| CAS Registry Number | 7493-72-3 | NIST WebBook, CAS Common Chemistry, CymitQuimica, US EPA |

Logical Relationship of Nomenclature

The various names for Allyl pelargonate can be understood through the relationship between the common and systematic naming of its constituent acid. This relationship is visualized in the following diagram.

This guide provides a clear and detailed overview of the alternative chemical names for Allyl pelargonate, facilitating accurate communication and information retrieval for scientific and research professionals. The organized presentation of this data is intended to serve as a quick and reliable reference for experimental design, data analysis, and regulatory documentation.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Allyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl nonanoate, a fatty acid ester, finds applications in various industries, including as a flavoring and fragrance agent. For its use in formulations, particularly in the pharmaceutical and food industries, a thorough understanding of its thermal stability and degradation profile is crucial. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of esters like this compound and discusses its likely degradation pathways.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. While a specific decomposition temperature is not documented, other parameters such as flash point and boiling point provide initial indications of its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | [1] |

| Boiling Point | 151 °C @ 50 mmHg | [2] |

| Flash Point | 87 - 88.89 °C | [2][3] |

| Density | 0.878 - 0.88 g/cm³ @ 25 °C |

Table 1: Physicochemical Properties of this compound

Thermal Stability Analysis: Experimental Protocols

The thermal stability of a compound like this compound is typically investigated using a combination of thermoanalytical techniques.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the decomposition temperature of a substance.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert crucible (e.g., alumina).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials.

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, at a constant flow rate.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range that encompasses expected transitions.

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The peak onset and area provide information about the transition temperature and enthalpy.

Degradation Profile Analysis

To identify the products formed during thermal decomposition, pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS) is the method of choice.

Experimental Protocol:

-

Sample Introduction: A small amount of this compound is introduced into a pyrolysis unit connected to a GC-MS system.

-

Pyrolysis: The sample is rapidly heated to a temperature above its decomposition point (determined by TGA) in an inert atmosphere.

-

Separation: The volatile degradation products are swept by a carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Identification: The separated compounds are then introduced into the mass spectrometer, which provides mass spectra that can be used to identify the individual degradation products by comparison with spectral libraries.

Predicted Thermal Degradation Pathway

The thermal decomposition of allylic esters is generally understood to proceed through a concerted, non-ionic, six-membered cyclic transition state, a process known as a retro-ene reaction. For this compound, this would involve the transfer of a hydrogen atom from the nonanoate chain to the ester oxygen, leading to the formation of nonanoic acid and allene (propadiene).

Caption: Predicted degradation pathway of this compound via a retro-ene reaction.

Logical Workflow for Thermal Stability Assessment

The systematic investigation of the thermal stability and degradation of a compound like this compound follows a logical progression of experiments.

Caption: Logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

While specific experimental data for this compound remains to be published, a robust framework for its thermal stability and degradation analysis can be established based on standard thermoanalytical techniques and known chemical principles for analogous esters. The primary decomposition pathway is anticipated to be a retro-ene reaction, yielding nonanoic acid and allene. For definitive characterization, the experimental protocols outlined in this guide should be performed. Such data is critical for ensuring the safe and effective use of this compound in various applications, particularly in the development of pharmaceuticals and other formulated products.

References

Allyl Nonanoate: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl nonanoate (CAS No. 7493-72-3) is an ester characterized by its fruity aroma, leading to its use in the flavor and fragrance industry. As with any chemical compound intended for use in consumer products or as a potential component in pharmaceutical formulations, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides an in-depth overview of the available toxicological data for this compound, including summaries of key studies, detailed experimental protocols, and an analysis of its metabolic fate. It is important to note that while direct toxicological data for this compound is limited in some areas, a category approach, utilizing data from structurally similar allyl esters, is employed to provide a comprehensive safety assessment. This practice, known as read-across, is a scientifically accepted method for predicting the toxicity of untested chemicals.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For this compound, the acute toxicity has been evaluated via oral, dermal, and inhalation routes, primarily through data from analogous compounds.

Data Summary

| Endpoint | Species | Route | Value | Classification | Reference Analogue(s) |

| Oral LD50 | Rat | Oral | 500 mg/kg bw | Harmful if swallowed | Allyl heptanoate |

| Dermal LD50 | Rabbit | Dermal | 810 mg/kg bw | Toxic in contact with skin | Allyl heptanoate |

| Inhalation LC50 | - | Inhalation | Data not available | - | - |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; bw: body weight.

Based on the available data for structural analogues like allyl heptanoate, this compound is expected to be harmful if swallowed and toxic in contact with skin.[1]

Experimental Protocols

The methodologies for acute toxicity testing are standardized to ensure reproducibility and comparability of data. The following are summaries of the protocols typically followed.

-

Principle: This method involves the administration of the test substance in a single dose to a group of animals. The dose is selected from a series of fixed dose levels. The test aims to identify a dose that causes evident toxicity but no mortality.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A single animal is dosed at a specific level. Depending on the outcome, additional animals are dosed at higher or lower fixed dose levels. Observations for signs of toxicity are made systematically at 1, 2, 4, and 6 hours after dosing and then daily for 14 days.

-

Endpoint: The test allows for the determination of the dose at which toxicity is observed and can be used to estimate the LD50 value.

-

Principle: This guideline describes a procedure for assessing the acute toxic effects of a substance applied to the skin.

-

Test Animals: The albino rabbit is the preferred species.

-

Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours. Observations for signs of toxicity are made for at least 14 days.

-

Endpoint: The dermal LD50 is determined, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when applied to the skin.

Irritation and Sensitization

Skin Irritation

This compound is classified as causing skin irritation.[2]

| Endpoint | Species | Result | Classification |

| Skin Irritation | Rabbit | Irritating | Causes skin irritation |

-

Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion.[3][4]

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch. The exposure duration is typically 4 hours. Skin reactions, such as erythema (redness) and edema (swelling), are evaluated at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.

Eye Irritation

This compound is classified as causing serious eye irritation.

| Endpoint | Species | Result | Classification |

| Eye Irritation | Rabbit | Causes serious eye irritation | Causes serious eye irritation |

-

Principle: This test is designed to determine the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Test Animals: Healthy adult albino rabbits are used.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.

-

Endpoint: The degree of eye irritation is scored based on the effects on the cornea, iris, and conjunctiva. The substance is classified based on the severity and reversibility of these effects.

Skin Sensitization

This compound is not classified as a skin sensitizer.

| Endpoint | Species | Result | Classification |

| Skin Sensitization | Guinea Pig | Not a sensitizer | Not classified |

-

Principle: This guideline provides methods to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis). The two most common methods are the Guinea Pig Maximization Test (GPMT) and the Buehler Test.

-

Test Animals: Guinea pigs are used.

-

Procedure (GPMT): This method involves an induction phase where the test substance is administered both intradermally (with an adjuvant to enhance the immune response) and topically. This is followed by a challenge phase where the substance is applied topically to a naive skin site.

-

Procedure (Buehler Test): This is a non-adjuvant test where induction is achieved through repeated topical applications of the test substance. The challenge phase is similar to the GPMT.

-

Endpoint: The incidence and severity of skin reactions in the test group are compared to a control group to determine the sensitization potential.

Genotoxicity

Data Summary

| Test | System | Metabolic Activation | Result |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium | With and without | Negative |

| In Vitro Chromosome Aberration | Mammalian cells | With and without | Negative |

| In Vivo Micronucleus | Mouse bone marrow | N/A | Negative |

Based on data from structurally similar allyl esters.

Experimental Protocols

-

Principle: This test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

-